molecular formula C29H24F2N4O6 B11476115 5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide

5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide

Cat. No.: B11476115
M. Wt: 562.5 g/mol
InChI Key: OOICMQNBBZCPQX-JJKQSNDFSA-N
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Description

5-fluoro-N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated aromatic rings, an oxazole moiety, and an indole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide involves multiple steps, including the formation of the oxazole ring, the introduction of fluorine atoms, and the coupling of the indole and benzodioxole moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve continuous-flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups and aromatic rings makes it susceptible to oxidation reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-fluoro-N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and aromatic rings play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-fluoro-N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide lies in its combination of multiple functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C29H24F2N4O6

Molecular Weight

562.5 g/mol

IUPAC Name

5-fluoro-N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C29H24F2N4O6/c1-37-25-20(11-19-12-23(35-41-19)15-3-5-17(30)6-4-15)21(26(38-2)28-27(25)39-14-40-28)13-32-34-29(36)24-10-16-9-18(31)7-8-22(16)33-24/h3-10,13,19,33H,11-12,14H2,1-2H3,(H,34,36)/b32-13+

InChI Key

OOICMQNBBZCPQX-JJKQSNDFSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC6=C(N5)C=CC(=C6)F)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC6=C(N5)C=CC(=C6)F)OC)OCO2

Origin of Product

United States

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